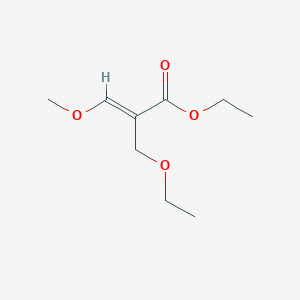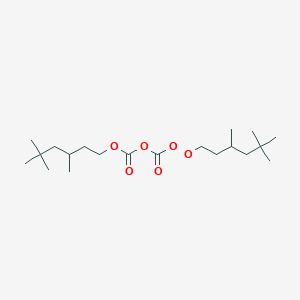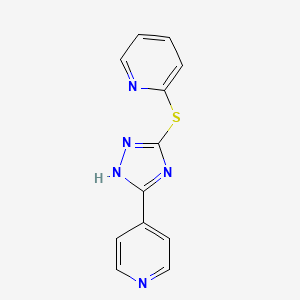![molecular formula C19H25N3O2 B13824066 5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B13824066.png)
5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is a complex organic compound with a molecular formula of C19H25N3O2. This compound belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction tolerates a broad scope of substrates and can afford a variety of desirable products in good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to different structural analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with potential biological activities, such as antibacterial and antitumor properties .
Applications De Recherche Scientifique
5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound exhibits antibacterial activity by inhibiting bacterial cell wall synthesis and antitumor activity by inducing apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but it is believed to interact with key enzymes and receptors involved in these processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-dimethyl-3-iso-propyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one: This compound has similar antibacterial and antitumor properties but differs in its chemical structure and specific biological activities.
2-substituted quinazolinones: These compounds share the quinazolinone core structure but have different substituents, leading to variations in their biological activities.
Uniqueness
5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H25N3O2 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
5,5-diethyl-2-(3-hydroxypropylamino)-3,6-dihydrobenzo[h]quinazolin-4-one |
InChI |
InChI=1S/C19H25N3O2/c1-3-19(4-2)12-13-8-5-6-9-14(13)16-15(19)17(24)22-18(21-16)20-10-7-11-23/h5-6,8-9,23H,3-4,7,10-12H2,1-2H3,(H2,20,21,22,24) |
Clé InChI |
BUZHKGXZGKMOHM-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC2=CC=CC=C2C3=C1C(=O)NC(=N3)NCCCO)CC |
Solubilité |
42 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


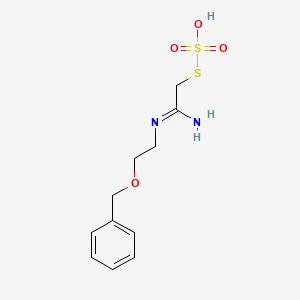
![2-(6-Chloroimidazo[1,2-B]pyridazin-3-YL)ethan-1-OL](/img/structure/B13824008.png)

![Ethanone, 1-[4-(aminoethynyl)phenyl]-](/img/structure/B13824024.png)
![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide](/img/structure/B13824032.png)
![2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B13824037.png)
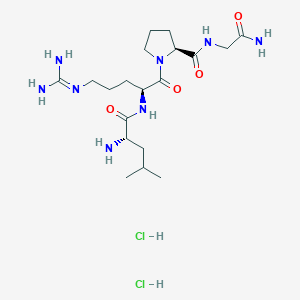
![5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-ethyl-1,3-oxazole-4-carbonitrile](/img/structure/B13824044.png)
![2-methyl-N-[(4E)-1-(4-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]aniline](/img/structure/B13824050.png)
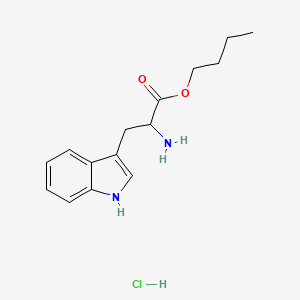
![(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidin-4-one](/img/structure/B13824074.png)
